molecular formula C7H8FNS B1291483 3-Fluoro-4-(methylthio)aniline CAS No. 20901-69-3

3-Fluoro-4-(methylthio)aniline

Cat. No. B1291483
M. Wt: 157.21 g/mol
InChI Key: WVMOEJCBXYTAAU-UHFFFAOYSA-N
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Patent
US06849652B1

Procedure details

10.0 g of 3-fluoro-4-methylsulfanylnitrobenzene prepared in the above example 1, 0.1 eq of Pd/C (5 wt %), 4 eq of amonium formate were dissolved in THF/MeOH (1:1) and refluxed for 3 hours. The solid, which was not dissolved in the solution, was filtered away, and the filtrate was distilled under reduced pressure to obtain oily compound, which was dissolved again in 80 ml of ethyl acetate. Solid amonium formate which was not dissolved in the solution, was filtered away, and the filtrate was distilled under reduced pressure to obtain oily filtrate, which was purified by column chromatography (ethyl acetate:n-Hexane=1:3) to give 6.04 g of the title compound as a yellow solid (yield 88%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[CH:5]=[CH:6][C:7]=1[S:8][CH3:9].C([O-])=O.[NH4+]>C1COCC1.CO.C(OCC)(=O)C.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([NH2:10])[CH:5]=[CH:6][C:7]=1[S:8][CH3:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1SC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
The solid, which was not dissolved in the solution
FILTRATION
Type
FILTRATION
Details
was filtered away
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain oily compound, which
FILTRATION
Type
FILTRATION
Details
was filtered away
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain oily filtrate, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (ethyl acetate:n-Hexane=1:3)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1SC)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.04 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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